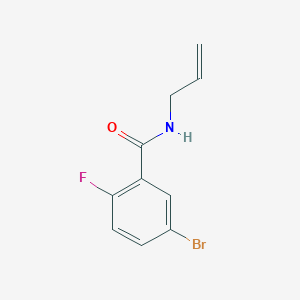

5-bromo-2-fluoro-N-prop-2-enylbenzamide

Description

Properties

IUPAC Name |

5-bromo-2-fluoro-N-prop-2-enylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFNO/c1-2-5-13-10(14)8-6-7(11)3-4-9(8)12/h2-4,6H,1,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRVDYMXUZWINY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=C(C=CC(=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzene Ring

5-Bromo-2-Fluoro-N-Methyl-Benzamide (6c)

- Structure : Differs by replacing the allyl group with a methyl group.

- Synthesis : Prepared via T3P-mediated coupling of 5-bromo-2-fluorobenzoic acid with methanamine .

- Lower molecular weight (239.06 g/mol) and simpler structure may limit binding specificity in biological systems.

Propyl 5-Bromo-2-Chlorobenzamide

- Structure : Chlorine replaces fluorine at position 2; propyl substituent instead of allyl.

- Physicochemical Properties: Molecular formula: C₁₀H₁₁BrClNO; molecular weight: 276.56 g/mol . Chlorine’s lower electronegativity (vs. fluorine) reduces electron withdrawal, altering reactivity in nucleophilic substitution or cross-coupling reactions.

Variations in the Amide Substituent

5-Bromo-2-Fluoro-N-(4-Methylcyclohexyl)Benzamide

- Structure : Bulky 4-methylcyclohexyl group replaces allyl.

- Molecular Weight : 314.19 g/mol (vs. 258.09 g/mol for the target compound) .

- Implications: Increased steric hindrance may reduce metabolic degradation but limit membrane permeability.

5-Bromo-N-(3-Ethynylphenyl)-2-Fluorobenzamide

Hybrid Structures with Additional Functional Groups

5-Bromo-2-Methyl-N-[2-(Prop-2-Enoylamino)Ethyl]Benzamide

- Structure : Methyl at position 2 and a propenamide-linked ethyl group.

- Molecular Formula : C₁₃H₁₅BrN₂O₂ ; molecular weight: 311.17 g/mol .

- Comparison :

- Methyl substituent increases lipophilicity, while the propenamide moiety adds hydrogen-bonding capacity.

- More complex structure may improve target affinity but complicate synthesis.

Data Table: Key Comparative Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features |

|---|---|---|---|---|

| 5-Bromo-2-fluoro-N-prop-2-enylbenzamide | C₁₀H₉BrFNO | 258.09 | Allyl, Br, F | Balanced steric/electronic profile |

| 5-Bromo-2-fluoro-N-methyl-benzamide | C₈H₇BrFNO | 239.06 | Methyl, Br, F | High solubility, simple synthesis |

| Propyl 5-bromo-2-chlorobenzamide | C₁₀H₁₁BrClNO | 276.56 | Propyl, Br, Cl | Enhanced lipophilicity |

| 5-Bromo-2-fluoro-N-(4-methylcyclohexyl)benzamide | C₁₄H₁₇BrFNO | 314.19 | Cyclohexyl, Br, F | Chirality, metabolic stability |

Q & A

Q. How do substituents on the benzamide ring affect the compound’s physicochemical properties?

- Methodological Answer : Substituents alter logP (lipophilicity) and pKa. Bromine increases molecular weight (≥250 g/mol) and melting point (mp >150°C). Use HPLC-derived Abraham descriptors to model solubility in biorelevant media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.